
1-(Piperidin-3-yl)-1H-pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Piperidin-3-yl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that features a piperidine ring fused to a pyrazole ring with a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Piperidin-3-yl)-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of piperidine derivatives with pyrazole carboxylic acid under controlled conditions. The reaction may require catalysts such as palladium or copper to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available piperidine and pyrazole derivatives. The process often includes steps like protection and deprotection of functional groups, cyclization, and purification through crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(Piperidin-3-yl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like thionyl chloride or phosphorus tribromide for halogenation.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-(Piperidin-3-yl)-1H-pyrazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Piperidin-3-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(Piperidin-3-yl)-1H-pyrazole-4-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.
1-(Piperidin-3-yl)-1H-pyrazole-4-methyl: Similar structure but with a methyl group instead of a carboxylic acid.
Uniqueness: 1-(Piperidin-3-yl)-1H-pyrazole-4-carboxylic acid is unique due to its combination of a piperidine ring and a pyrazole ring with a carboxylic acid functional group. This unique structure imparts specific chemical and biological properties that are distinct from its analogs.
Properties
Molecular Formula |
C9H13N3O2 |
|---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
1-piperidin-3-ylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C9H13N3O2/c13-9(14)7-4-11-12(6-7)8-2-1-3-10-5-8/h4,6,8,10H,1-3,5H2,(H,13,14) |
InChI Key |
JFVFYHZORDMRFA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)N2C=C(C=N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



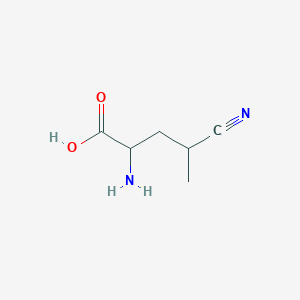
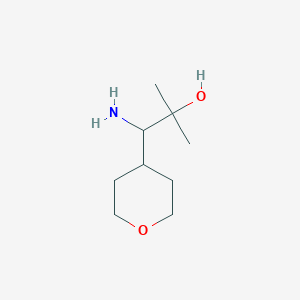
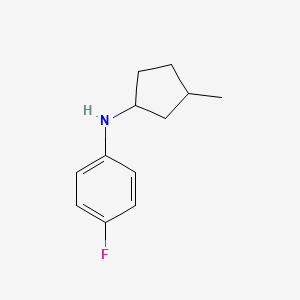
![4-[(tert-butylamino)methyl]-N,N-dimethylaniline](/img/structure/B13285928.png)
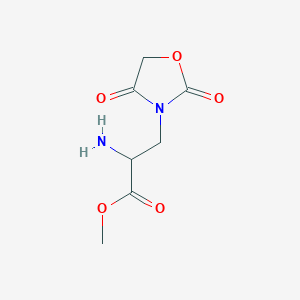
![(2-Methylpentan-3-yl)[2-(piperidin-1-yl)ethyl]amine](/img/structure/B13285940.png)
![2-[(But-3-yn-2-yl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B13285941.png)
![2-[(1,2,3-Thiadiazol-4-ylmethyl)amino]cyclohexan-1-ol](/img/structure/B13285947.png)
![4-[4-(Aminomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile](/img/structure/B13285953.png)
amine](/img/structure/B13285959.png)
![Methyl 4-[4-(aminomethyl)phenoxy]butanoate](/img/structure/B13285966.png)
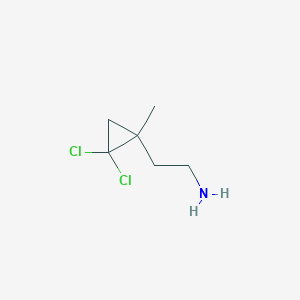
![7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane](/img/structure/B13285988.png)
